7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile
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Overview
Description
7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is a chemical compound with the molecular formula C9H7NO3 It is known for its unique structure, which includes a benzodioxine ring system with a hydroxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile typically involves the reaction of 7-hydroxycoumarin with alkyl bromides, followed by treatment with sodium azide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or amines, depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6-carbonitrile: Lacks the hydroxy group, which may affect its reactivity and biological activity.
7-Hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, leading to different chemical properties and applications.
Uniqueness
7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is unique due to the presence of both a hydroxy group and a carbonitrile group in its structure
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carbonitrile |
InChI |
InChI=1S/C9H7NO3/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-4,11H,1-2H2 |
InChI Key |
MUHVJKUERYDPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)O)C#N |
Origin of Product |
United States |
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